C14H16Fno5S2

Description

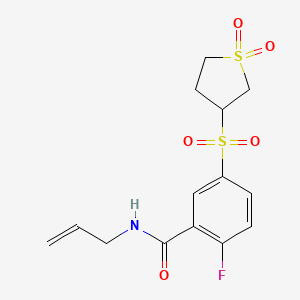

. This compound is characterized by its unique structure, which includes a fluorophenyl group, a furan ring, and two sulfonamide groups. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula |

C14H16FNO5S2 |

|---|---|

Molecular Weight |

361.4 g/mol |

IUPAC Name |

5-(1,1-dioxothiolan-3-yl)sulfonyl-2-fluoro-N-prop-2-enylbenzamide |

InChI |

InChI=1S/C14H16FNO5S2/c1-2-6-16-14(17)12-8-10(3-4-13(12)15)23(20,21)11-5-7-22(18,19)9-11/h2-4,8,11H,1,5-7,9H2,(H,16,17) |

InChI Key |

QEYBHCZUHYJBJH-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)C2CCS(=O)(=O)C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)ethanesulfonamide typically involves multiple steps. One common method includes the reaction of 4-fluorobenzenesulfonyl chloride with 2-(furan-2-yl)ethylamine in the presence of a base such as triethylamine. This reaction forms the intermediate N-(2-(furan-2-yl)ethyl)-4-fluorobenzenesulfonamide, which is then further reacted with ethanesulfonyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)ethanesulfonamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The sulfonamide groups can be reduced to amines under specific conditions.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)ethanesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects in treating certain diseases.

Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)ethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can mimic the structure of natural substrates, allowing the compound to bind to enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or experimental effects .

Comparison with Similar Compounds

Similar Compounds

- N-(2-(4-fluorophenylsulfonyl)ethyl)ethanesulfonamide

- N-(2-(furan-2-yl)ethyl)ethanesulfonamide

- 4-fluorobenzenesulfonamide derivatives

Uniqueness

N-(2-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)ethanesulfonamide is unique due to its combination of a fluorophenyl group, a furan ring, and two sulfonamide groups. This unique structure imparts specific chemical and biological properties that make it valuable in various research applications .

Biological Activity

The compound C14H16FNO5S2 is a synthetic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article synthesizes current research findings, case studies, and experimental data regarding the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative efficacy against various biological targets.

Chemical Structure

This compound can be structurally represented as follows:

- Molecular Formula : this compound

- Molecular Weight : 359.41 g/mol

- Functional Groups : Contains fluorine (F), nitrogen (N), sulfur (S), and multiple oxygen (O) atoms indicative of potential reactivity and biological activity.

Research indicates that compounds with similar structures often exhibit diverse biological activities such as:

- Antimicrobial Activity : Many sulfur-containing compounds demonstrate significant antibacterial properties. Studies suggest that the presence of sulfur can enhance the interaction with microbial cell membranes, leading to increased permeability and cell lysis.

- Antioxidant Properties : Compounds with multiple hydroxyl groups are known for their ability to scavenge free radicals, thus protecting cells from oxidative stress.

- Enzyme Inhibition : The presence of functional groups such as fluorine can enhance binding affinity to enzyme active sites, potentially inhibiting critical pathways in disease processes.

Summary of Biological Activities

Case Studies

-

Antibacterial Efficacy :

A study isolated several flavonoids from Combretum erythrophyllum, demonstrating that compounds similar to this compound exhibited Minimum Inhibitory Concentration (MIC) values ranging from 25-50 µg/ml against pathogens like Vibrio cholerae and Enterococcus faecalis. This suggests that this compound may possess comparable antibacterial properties. -

Cancer Cell Proliferation :

Research involving modified flavonoid derivatives showed significant inhibition of cancer cell lines (IC50 values ranging from 1.20 to 20.01 µmol/L). This highlights the potential of this compound in oncology, particularly in targeting CDK enzymes critical for cell cycle regulation . -

Oxidative Stress Reduction :

Compounds with structural similarities have been shown to improve antioxidant status in cellular models, indicating that this compound could mitigate oxidative damage in various biological systems .

Research Findings

Recent studies have focused on the synthesis of derivatives based on the core structure of this compound, revealing enhanced biological activities through chemical modifications:

- Modification at Specific Positions : Alterations at specific positions on the flavonoid backbone have led to increased enzyme inhibition rates and improved anti-proliferative effects on cancer cells.

- Combination Therapies : Preliminary data suggest synergistic effects when combined with existing chemotherapeutic agents, enhancing overall efficacy against resistant cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.